Eldecalcitol-d6
Overview
Description
Eldecalcitol-d6 is a deuterium-labeled analog of eldecalcitol, which is an active form of vitamin D. Eldecalcitol is primarily used in the treatment of osteoporosis due to its potent anti-resorptive properties. The deuterium labeling in this compound is used for research purposes, particularly in pharmacokinetic studies to track the compound’s behavior in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eldecalcitol is synthesized through a multi-step process starting from lithocholic acid. The key intermediate, 1,2α-epoxide, is prepared from 25-hydroxycholesterol. This intermediate is then used to introduce the hydroxypropoxy substituent at the 2β-position .
Industrial Production Methods: The industrial production of eldecalcitol involves optimizing the synthetic route to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pH, and the use of specific catalysts to facilitate the desired transformations .
Chemical Reactions Analysis
Types of Reactions: Eldecalcitol undergoes various chemical reactions, including:
Oxidation: Eldecalcitol can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the hydroxy groups present in the molecule.
Substitution: The hydroxypropoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Conditions for substitution reactions often involve the use of strong acids or bases to facilitate the exchange of functional groups.
Major Products: The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of eldecalcitol, which can have different biological activities .
Scientific Research Applications
Eldecalcitol-d6 is extensively used in scientific research due to its labeled nature, which allows for precise tracking in biological systems. Some key applications include:
Chemistry: Used in studies to understand the metabolic pathways and degradation products of eldecalcitol.
Biology: Helps in elucidating the role of vitamin D analogs in cellular processes.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of eldecalcitol.
Industry: Employed in the development of new vitamin D analogs with improved therapeutic profiles
Mechanism of Action
Eldecalcitol exerts its effects by binding to the vitamin D receptor, which then interacts with specific DNA sequences to regulate the expression of genes involved in calcium and phosphate homeostasis. This leads to increased calcium absorption in the intestines and reduced bone resorption, thereby increasing bone mineral density .
Comparison with Similar Compounds
Alfacalcidol: Another vitamin D analog used in the treatment of osteoporosis.
Calcitriol: The active form of vitamin D, used in various calcium-related disorders.
Paricalcitol: A synthetic vitamin D analog used to treat secondary hyperparathyroidism
Uniqueness of Eldecalcitol-d6: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic studies. Compared to other vitamin D analogs, eldecalcitol has shown superior efficacy in increasing bone mineral density and reducing fracture risk .
Properties
IUPAC Name |
(1R,2R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O5/c1-20(9-6-15-29(3,4)34)24-13-14-25-22(10-7-16-30(24,25)5)11-12-23-19-26(32)28(27(33)21(23)2)35-18-8-17-31/h11-12,20,24-28,31-34H,2,6-10,13-19H2,1,3-5H3/b22-11+,23-12-/t20-,24-,25+,26-,27-,28-,30-/m1/s1/i3D3,4D3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEXGDDBXLBRTD-WEKSAGPESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(C(C(C3=C)O)OCCCO)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H]([C@H]([C@@H](C3=C)O)OCCCO)O)C)(C([2H])([2H])[2H])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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